molecular formula C9H12IN B13670102 3-Iodo-5-isobutylpyridine

3-Iodo-5-isobutylpyridine

Cat. No.: B13670102
M. Wt: 261.10 g/mol
InChI Key: MJDCWJBCCUQGCQ-UHFFFAOYSA-N
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Description

3-Iodo-5-isobutylpyridine is an organic compound with the molecular formula C₉H₁₂IN It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the fifth position is replaced by an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-isobutylpyridine typically involves the halogenation of 5-isobutylpyridine. One common method is the iodination of 5-isobutylpyridine using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction parameters and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-isobutylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran are typically employed.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane are used.

    Reduction: Reducing agents like lithium aluminum hydride in ether solvents are utilized.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 5-isobutylpyridine.

Scientific Research Applications

3-Iodo-5-isobutylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-isobutylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Iodopyridine: Similar structure but lacks the isobutyl group.

    5-Isobutylpyridine: Similar structure but lacks the iodine atom.

    3-Bromo-5-isobutylpyridine: Similar structure with bromine instead of iodine.

Uniqueness

3-Iodo-5-isobutylpyridine is unique due to the presence of both the iodine atom and the isobutyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

3-iodo-5-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12IN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3

InChI Key

MJDCWJBCCUQGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CN=C1)I

Origin of Product

United States

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